molecular formula C29H29ClN2O4S B2892783 Ethyl 6-benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215750-95-0

Ethyl 6-benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2892783
CAS RN: 1215750-95-0
M. Wt: 537.07
InChI Key: RDAXLDOBSIXSIT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a tetrahydrothieno[2,3-c]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a thiophene ring. The molecule also contains a carboxylate ester group (CO2Et), an amide group (CONH), and a benzyl group (C6H5CH2-), among others .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic core. The exact structure would depend on the positions of these groups on the core .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester and an amide group could affect its solubility and reactivity .

Scientific Research Applications

Crystal and Molecular Structure Studies

The crystal and molecular structure of related compounds provides foundational knowledge for understanding the properties and potential applications of Ethyl 6-benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride. Studies on similar compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have confirmed their molecular structures through single crystal X-ray diffraction, revealing significant details about their crystal packing and intermolecular interactions. These interactions play a crucial role in the stability of the crystal structure, which can inform the development of new compounds with desired physical and chemical properties (Kaur et al., 2012).

Synthesis and Functionalization Techniques

An expedient phosphine-catalyzed annulation technique has been developed for the synthesis of highly functionalized tetrahydropyridines. This method involves the reaction of ethyl 2-methyl-2,3-butadienoate with N-tosylimines in the presence of an organic phosphine catalyst, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. Such synthetic approaches could potentially be adapted for the synthesis of this compound, enabling the exploration of its applications in scientific research (Zhu et al., 2003).

Biological Activity and Applications

Research into similar compounds, such as various tetrahydro-2H-pyran-2-ones and their derivatives, has shown that these molecules possess inhibitory activity against key enzymes involved in biological processes, such as cholesterogenesis. By studying the biological activities of these related compounds, researchers can gain insights into the potential therapeutic applications of this compound in the field of medicine, particularly in the development of new pharmacological agents (Prugh et al., 1990).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Without more information, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would depend on its current applications. If it’s a new compound, initial studies would likely focus on determining its properties and potential uses .

properties

IUPAC Name

ethyl 6-benzyl-2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O4S.ClH/c1-3-35-29(33)26-22-13-14-31(17-19-9-5-4-6-10-19)18-25(22)36-28(26)30-27(32)23-15-20-11-7-8-12-21(20)16-24(23)34-2;/h4-12,15-16H,3,13-14,17-18H2,1-2H3,(H,30,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAXLDOBSIXSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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